AtNIT1 Nitrilase Hydrolysis Rate: 2-Amino-4-methylpentanenitrile vs. High-Performance Substrates
In a direct head-to-head comparison using purified recombinant AtNIT1 nitrilase from Arabidopsis thaliana, 2-amino-4-methylpentanenitrile demonstrated minimal substrate activity, with a specific activity of less than 0.03 U·mg⁻¹ measured after a 24-hour reaction period [1]. This is in stark contrast to high-activity substrates. For example, 3-phenylpropionitrile achieved a specific activity of 729 U·mg⁻¹, representing a >24,000-fold difference in hydrolysis rate. Similarly, 4-phenylbut-3-enenitrile (188 U·mg⁻¹) and benzoylglycine nitrile (65 U·mg⁻¹) were hydrolyzed orders of magnitude faster [1]. This extreme resistance to enzymatic hydrolysis is a quantifiable, differentiating property.
| Evidence Dimension | Specific enzyme activity (U·mg⁻¹) for nitrile hydrolysis by recombinant AtNIT1 |
|---|---|
| Target Compound Data | < 0.03 U·mg⁻¹ (24 h reaction) |
| Comparator Or Baseline | 3-Phenylpropionitrile: 729 U·mg⁻¹; 4-Phenylbut-3-enenitrile: 188 U·mg⁻¹; Benzoylglycine nitrile: 65 U·mg⁻¹ |
| Quantified Difference | Activity is >24,000-fold lower compared to 3-phenylpropionitrile; >6,200-fold lower than 4-phenylbut-3-enenitrile; >2,100-fold lower than benzoylglycine nitrile |
| Conditions | Recombinant His₆-tagged AtNIT1, purified via zinc chelate affinity chromatography; specific activity measured under standard assay conditions at 35°C, pH 9.0. |
Why This Matters
For procurement decisions in biocatalytic pathway design or metabolic engineering, this data proves the compound's utility as a stable nitrile handle that resists premature enzymatic hydrolysis, a critical advantage over rapidly hydrolyzed α-aminonitriles.
- [1] Osswald, S., Wajant, H., & Effenberger, F. (2002). Characterization and synthetic applications of recombinant AtNIT1 from Arabidopsis thaliana. European Journal of Biochemistry, 269(2), 680-687. Table 3. View Source
